molecular formula C25H48INO11 B8027570 Iodoacetamido-PEG8-t-butyl ester

Iodoacetamido-PEG8-t-butyl ester

Cat. No.: B8027570
M. Wt: 665.6 g/mol
InChI Key: ILIUZGAOVKXOGU-UHFFFAOYSA-N
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Description

Iodoacetamido-PEG8-t-butyl ester is a polyethyleneglycol (PEG)-based derivative functionalized with an iodoacetamido group and a t-butyl ester. The compound’s structure comprises three key components:

  • Iodoacetamido group: A thiol-reactive moiety that enables covalent bonding with cysteine residues or other sulfhydryl-containing biomolecules.
  • PEG8 spacer: An 8-unit polyethylene glycol chain that enhances aqueous solubility and reduces steric hindrance in bioconjugation.
  • t-Butyl ester: A carboxyl-protecting group that can be cleaved under acidic conditions to generate a free carboxylic acid for further functionalization .

This compound is widely used in bioconjugation, drug delivery, and surface modification due to its dual functionality (thiol reactivity and acid-labile ester). Applications include protein labeling, antibody-drug conjugate synthesis, and nanoparticle functionalization .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48INO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIUZGAOVKXOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48INO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Spirocyclic Intermediates

A patented method (CN103787971A) outlines a two-step synthesis leveraging spirocyclic intermediates.

  • Formation of 9-Oxo-3-azaspiro[5.5]undec-7-ene-3-t-butyl carboxylate :

    • Reactants : Methyl vinyl ketone, 4-formylpiperidine-1-t-butyl formate.

    • Conditions : Tetrahydrofuran (THF) solvent, cooled to -10°C, with potassium hydroxide in ethanol.

    • Reaction : Nucleophilic addition followed by cyclization, yielding a spirocyclic intermediate.

    • Purification : Column chromatography (cyclohexane/ethyl acetate).

    • Yield : ~55–60% after recrystallization in hexane.

  • Conversion to Iodoacetamido-PEG8-t-butyl Ester :

    • Reactants : Intermediate from Step 1, tris(dimethylamino)methane.

    • Conditions : Reflux in toluene for 12 hours.

    • Reaction : Alkylation of the spirocyclic intermediate, followed by PEG8 spacer incorporation via nucleophilic substitution.

    • Purification : Filtration and vacuum drying.

This method emphasizes scalability but requires stringent temperature control and specialized intermediates.

PEG Backbone Functionalization

Commercial protocols (e.g., Creative Biolabs, AxisPharm) highlight modular approaches using pre-functionalized PEG chains:

  • t-Butyl Ester Introduction :

    • Reactants : PEG8 diol, tert-butyl bromoacetate.

    • Conditions : Base (KOH or NaH) in THF/DMF, 0°C to room temperature.

    • Reaction : Nucleophilic substitution at one terminal hydroxyl, forming the t-butyl ester.

    • Yield : >80%.

  • Iodoacetamide Coupling :

    • Reactants : PEG8-t-butyl ester, iodoacetic acid N-hydroxysuccinimide (NHS) ester.

    • Conditions : DMAP/DCC in dichloromethane, 24 hours.

    • Reaction : NHS ester activates the carboxylic acid for amine coupling.

    • Purification : Precipitation in cold ether, followed by HPLC.

This method is favored for its modularity and compatibility with solid-phase peptide synthesis.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Multi-Step OrganicHigh purity (>95%)Complex intermediates, long reaction times50–60%
PEG FunctionalizationScalable, modular designRequires pre-activated PEG derivatives70–80%
Solid-Phase SynthesisRapid iteration, automatedLimited to small-scale production60–70%

Critical Reaction Parameters

Protecting Group Chemistry

  • t-Butyl Ester Stability : Resists basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Deprotection is quantitative within 1 hour at 25°C.

  • Iodoacetamide Sensitivity : Light- and moisture-sensitive; reactions performed under argon with amber glassware.

PEG Spacer Optimization

  • Chain Length : PEG8 (8 ethylene glycol units) balances solubility and steric hindrance.

  • End-Group Reactivity : Hydroxyl termini are often converted to mesylates or tosylates for nucleophilic substitution.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Peaks at δ 1.44 ppm (t-butyl), 3.6–3.8 ppm (PEG backbone), 3.25 ppm (iodoacetamide CH2).

    • ¹³C NMR : 80.5 ppm (t-butyl carbonyl), 170.2 ppm (ester carbonyl).

  • Mass Spectrometry (MS) :

    • ESI-MS : [M+H]⁺ at m/z 665.6, confirming molecular weight.

  • HPLC Purity :

    • 98% purity achieved via reverse-phase C18 chromatography.

Industrial-Scale Considerations

  • Cost Drivers : Iodoacetic acid (~$200/g) and PEG8 diol (~$150/g) contribute significantly.

  • Green Chemistry : Solvent recovery (THF, DCM) and catalytic methods (e.g., DMAP) reduce environmental impact.

Emerging Innovations

  • Enzymatic Coupling : Lipases for esterification under mild conditions, avoiding harsh acids.

  • Flow Chemistry : Continuous flow systems improve reaction control and reduce byproducts .

Scientific Research Applications

Drug Delivery Systems

Iodoacetamido-PEG8-t-butyl ester is increasingly utilized in drug delivery due to its ability to improve the solubility and bioavailability of poorly soluble drugs. Its biocompatibility and water-solubility facilitate the formulation of various drug carriers.

ApplicationDescription
Improved Circulation Half-Life The PEG moiety enhances the pharmacokinetics of drugs by reducing renal clearance and prolonging circulation time in the bloodstream .
Targeted Drug Delivery The iodoacetamido group allows for covalent attachment to thiol-containing biomolecules, enabling targeted delivery mechanisms .

Protein Conjugation

The ability to covalently bond with thiol groups makes this compound an excellent reagent for protein modification. This application is crucial in developing bioconjugates for therapeutic purposes.

ApplicationDescription
Bioconjugation Used to attach drugs or imaging agents to proteins, enhancing their stability and functionality .
Antibody-Drug Conjugates (ADCs) Facilitates the design of ADCs by linking cytotoxic drugs to antibodies, improving selectivity for cancer cells .

Surface Modification of Medical Devices

The compound can be employed in coating medical devices to improve biocompatibility and reduce thrombogenicity.

ApplicationDescription
Coatings for Implants Enhances the surface properties of implants, reducing immune response and improving integration with biological tissues .
Drug-Eluting Stents Used in the formulation of stents that release drugs locally to prevent restenosis after vascular interventions .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into a formulation significantly improved the solubility and absorption of a poorly soluble anti-cancer drug. The modified drug showed a higher bioavailability compared to its non-PEGylated counterpart.

Case Study 2: Protein Therapeutics

In another research project, researchers utilized this compound to conjugate a therapeutic protein with a fluorescent dye. The resulting conjugate exhibited enhanced stability and retention time in vivo, validating its potential for imaging applications in drug development.

Mechanism of Action

The primary mechanism by which Iodoacetamido-PEG8-t-butyl ester exerts its effects is through the formation of covalent bonds with thiol groups. The iodoacetamide group acts as an alkylating agent, reacting with thiol groups on proteins and peptides to form stable thioether bonds. This modification can alter the properties of the target molecule, such as its solubility, stability, and biological activity.

Comparison with Similar Compounds

Comparison with Similar PEG-Based Compounds

Iodoacetamido-PEG8-t-butyl ester belongs to a family of PEG derivatives with distinct functional groups. Below is a detailed comparison with structurally related compounds:

Functional Group Reactivity

Compound Name Functional Group Reactivity Profile Applications
This compound Iodoacetamido Thiol-specific alkylation (high reactivity due to iodine’s leaving-group ability) Site-specific protein modification, antibody-drug conjugates
Bromoacetamido-PEG8-t-butyl ester Bromoacetamido Thiol alkylation (lower reactivity than iodoacetamido) Controlled conjugation where slower kinetics are preferred
Azido-PEG8-t-butyl ester Azide Click chemistry (e.g., with alkynes via CuAAC or strain-promoted reactions) Polymer synthesis, bioorthogonal labeling
Propargyl-PEG8-t-butyl ester Propargyl Click chemistry (reacts with azides) Biopolymer crosslinking, fluorescent probe synthesis
Azido-Amido-PEG8-t-butyl ester Azide + Amido Dual reactivity: azide for click chemistry, amido for carbodiimide coupling Multi-step bioconjugation (e.g., tandem ligation strategies)

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Stability Notes
This compound C25H48INO11 ~665 (calculated*) Light-sensitive; store at -20°C
Bromoacetamido-PEG8-t-butyl ester C25H48BrNO11 ~618 (calculated*) Less light-sensitive than iodo variant
Azido-PEG8-t-butyl ester C23H45N3O10 523.62 Stable in aqueous buffers; avoid reducing agents
Propargyl-PEG8-t-butyl ester C24H44O10 492.6 Stable under inert atmosphere
Azido-Amido-PEG8-t-butyl ester C26H50N4O11 594.7 Requires dry storage (-20°C)

*Calculated based on atomic masses; exact values may vary with isotopic distribution.

Key Research Findings

  • Iodoacetamido vs. Bromoacetamido : Iodoacetamido derivatives exhibit 5–10× faster reaction kinetics with thiols compared to bromoacetamido analogs due to iodine’s superior leaving-group ability. This makes this compound preferable for time-sensitive conjugations .
  • Azido vs. Propargyl : Azido-PEG8-t-butyl ester is compatible with copper-catalyzed click chemistry, while propargyl-PEG8-t-butyl ester avoids copper toxicity, making it suitable for in vivo applications .
  • t-Butyl Ester Deprotection : All t-butyl ester-containing compounds undergo efficient deprotection in trifluoroacetic acid (TFA), generating free carboxylic acids for secondary reactions (e.g., amide bond formation) .

Biological Activity

Iodoacetamido-PEG8-t-butyl ester is a compound that has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential applications in drug development and biological research. This article explores its biological activity, synthesis, and relevant case studies, along with data tables summarizing key findings.

Molecular Formula: C25H48INO11
Molecular Weight: 665.6 g/mol
Structure: The compound features an iodoacetamido group linked to a PEG (polyethylene glycol) spacer, which enhances its solubility and reactivity in biological systems.

This compound acts primarily as a crosslinking agent in biochemical applications. The iodoacetamide moiety can react with thiol groups in proteins, leading to the formation of stable thioether bonds. This property is particularly useful for:

  • Labeling Proteins: Facilitating the study of protein interactions and dynamics.
  • Drug Delivery Systems: Enhancing the pharmacokinetics of therapeutic agents by improving their solubility and stability.

In Vitro Studies

Various studies have assessed the biological activity of this compound, particularly in relation to its effects on cell lines and protein interactions.

  • Cell Viability Assays:
    • MCF-7 Breast Cancer Cells: The compound demonstrated moderate cytotoxicity, comparable to established chemotherapeutic agents like tamoxifen and olaparib. It inhibited cell growth effectively at concentrations above 10 µM after 72 hours of treatment .
    • Non-Malignant MCF-10A Cells: Interestingly, lower toxicity was observed in non-malignant cells, suggesting a selective action against cancerous cells .
  • Protein Labeling:
    • In studies involving fluorescent labeling of proteins, this compound showed high efficiency in conjugating with thiol-containing peptides, enabling real-time tracking of protein interactions in live cells .

Table 1: Summary of Biological Activity Data

Cell LineIC50 (µM)Treatment DurationComments
MCF-71072 hoursModerate cytotoxicity
MCF-10A>5072 hoursLow toxicity
Thiol-Containing ProteinsN/AN/AEfficient labeling observed

Case Study 1: Targeted Drug Delivery

In a study exploring targeted delivery systems, this compound was utilized to conjugate anticancer drugs to antibodies. This approach enhanced the specificity and efficacy of drug delivery to tumor cells while minimizing systemic toxicity. The conjugated drugs exhibited a significant increase in therapeutic efficacy compared to free drugs.

Case Study 2: Protein Interaction Studies

Research involving the use of this compound for protein interaction studies revealed its utility in stabilizing protein complexes for crystallography. The compound facilitated the formation of stable complexes that were crucial for structural determination via X-ray crystallography .

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of Iodoacetamido-PEG8-t-butyl ester, and how do these influence its reactivity in bioconjugation protocols?

  • Methodological Answer : The compound comprises three key functional groups:

  • Iodoacetamide : Reacts selectively with free thiols (-SH) via alkylation under mild conditions (pH 7–8, 25–37°C) .
  • PEG8 spacer : Enhances solubility in aqueous and organic solvents, reduces steric hindrance, and improves pharmacokinetics in biological systems .
  • t-Butyl ester : Protects carboxylic acid groups during synthesis; requires acidic conditions (e.g., TFA) for deprotection .
    • Experimental Design Tip : Confirm the integrity of the t-butyl ester group using NMR (δ 1.4 ppm for t-butyl protons) and monitor iodoacetamide stability via HPLC post-reaction .

Q. How is this compound utilized in site-specific protein modification, and what analytical techniques validate conjugation efficiency?

  • Methodological Answer :

  • Step 1 : Reduce disulfide bonds in target proteins (e.g., using TCEP or DTT) to generate free thiols.
  • Step 2 : React the protein with this compound at a 5:1 molar ratio (reagent:protein) in PBS (pH 7.4) for 2–4 hours .
  • Validation :
  • SDS-PAGE : Observe a molecular weight shift (~500–600 Da due to PEG8 addition).
  • Mass Spectrometry : Detect PEGylation via +352 Da increments per modification .
  • Ellman’s Assay : Quantify unreacted thiols to calculate conjugation efficiency .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the iodoacetamide group during storage or reaction, and how do solvent/solution conditions impact stability?

  • Methodological Answer :

  • Stability Challenges : Iodoacetamide hydrolyzes to inert hydroxyacetamide in aqueous solutions, especially at pH > 8 or in the presence of nucleophiles (e.g., amines) .
  • Mitigation :
  • Storage : Lyophilize the compound and store at -20°C under argon; reconstitute in anhydrous DMSO or DMF immediately before use .
  • Reaction Optimization : Use degassed buffers (e.g., N₂-purged PBS) and minimize reaction time (<4 hours) .
  • Quantitative Analysis : Track hydrolysis via LC-MS by monitoring the appearance of hydroxyacetamide (m/z +18) .

Q. How can researchers resolve contradictions in reported conjugation efficiencies when using this compound across different protein systems?

  • Methodological Answer :

  • Potential Variables :
VariableImpactResolution
Protein structure Buried vs. surface-exposed thiolsUse cysteine mutagenesis to engineer accessible sites .
PEG spacer length Steric hindrance from PEG8 vs. shorter/longer spacersCompare with PEG4 or PEG12 derivatives .
Reaction pH Thiol pKa variability (e.g., Cys pKa ~8.5)Optimize pH (7.0–7.5) to balance thiol reactivity and reagent stability .
  • Data Normalization : Express efficiency as a percentage of total available thiols (via Ellman’s assay) rather than absolute values .

Q. What are the limitations of this compound in vivo, and how can its pharmacokinetic profile be improved for therapeutic applications?

  • Methodological Answer :

  • Limitations :
  • Rapid renal clearance due to PEG8’s small size (MW ~352 Da).
  • Potential immunogenicity from PEGylated products .
  • Improvement Strategies :
  • Size Optimization : Use longer PEG chains (e.g., PEG20) or branched PEGs to prolong circulation half-life .
  • Conjugation Site Engineering : Combine with site-specific techniques (e.g., enzymatic tagging) to reduce heterogeneity .
  • In Vivo Validation : Perform biodistribution studies in murine models using radiolabeled (e.g., ¹²⁵I) conjugates .

Data Interpretation and Validation

Q. How should researchers address discrepancies between SDS-PAGE and mass spectrometry data when analyzing PEGylated proteins?

  • Methodological Answer :

  • SDS-PAGE Artifacts : PEGylation can cause anomalous migration (e.g., smearing) due to charge masking. Use Coomassie staining with high-percentage gels (12–15%) for clearer resolution .
  • MS Limitations : Low ionization efficiency of PEGylated peptides may lead to underdetection. Employ MALDI-TOF for intact protein analysis or enzymatic digestion (e.g., trypsin) for peptide-level confirmation .

Synthesis and Derivatization

Q. What synthetic routes are available for customizing this compound, and how can researchers verify intermediate purity?

  • Methodological Answer :

  • Route 1 : Start with PEG8-di-t-butyl ester, introduce iodoacetamide via EDC/NHS coupling.
  • Route 2 : Modify pre-synthesized amino-PEG8-t-butyl ester with iodoacetic acid N-hydroxysuccinimide ester .
  • Purity Assessment :
  • NMR : Check for residual solvents (e.g., DCM, THF) and unreacted intermediates.
  • HPLC : Use a C18 column with UV detection at 220 nm; purity should exceed 95% for research-grade material .

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